molecular formula C13H21N3O3S B6624197 N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide

Cat. No.: B6624197
M. Wt: 299.39 g/mol
InChI Key: LXXADPVYVHLJFS-GXFFZTMASA-N
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Description

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structural features, including a cyclopropane ring, a sulfonamide group, and a pyrazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-16-12(5-7-14-16)13-10(6-8-19-13)9-15-20(17,18)11-3-4-11/h5,7,10-11,13,15H,2-4,6,8-9H2,1H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXADPVYVHLJFS-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 2-ethylpyrazole ring. This can be achieved through the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions.

    Construction of the Oxolane Ring: The next step involves the formation of the oxolane ring. This can be done by reacting the pyrazole derivative with an epoxide under basic conditions to yield the oxolane intermediate.

    Cyclopropane Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the cyclopropane intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor and receptor modulator.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a candidate for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide
  • N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the sulfonamide group, in particular, can enhance its potential as a bioactive molecule, offering unique interactions with biological targets.

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